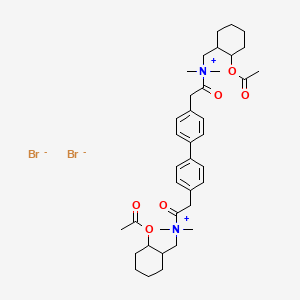
Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate is a complex organic compound with a molecular formula of C40-H52-N4-O62Br This compound is characterized by its unique structure, which includes biphenyl groups and cyclohexyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of oxoethylene groups. The cyclohexyl moieties are then attached through a series of reactions involving hydroxy and methyl groups. The final step involves the formation of the ammonium salt with dibromide and diacetate ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxoethylene groups or the cyclohexyl moieties.
Substitution: Substitution reactions can occur at various positions on the biphenyl or cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The biphenyl and cyclohexyl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application, whether it be in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate
- Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate
Uniqueness
Compared to similar compounds, Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
28003-35-2 |
|---|---|
Molekularformel |
C38H54Br2N2O6 |
Molekulargewicht |
794.7 g/mol |
IUPAC-Name |
(2-acetyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-acetyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C38H54N2O6.2BrH/c1-27(41)45-35-13-9-7-11-33(35)25-39(3,4)37(43)23-29-15-19-31(20-16-29)32-21-17-30(18-22-32)24-38(44)40(5,6)26-34-12-8-10-14-36(34)46-28(2)42;;/h15-22,33-36H,7-14,23-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DIEYLIPKFCCQBS-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)OC1CCCCC1C[N+](C)(C)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4OC(=O)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


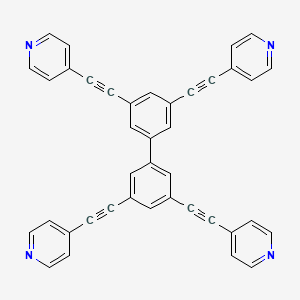
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
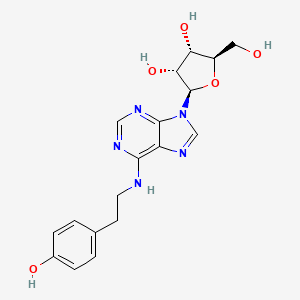
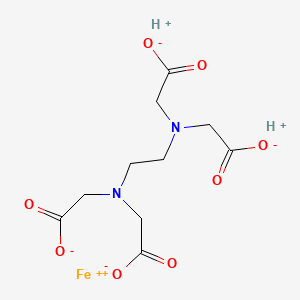
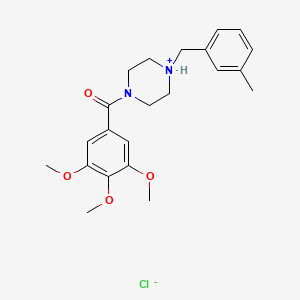
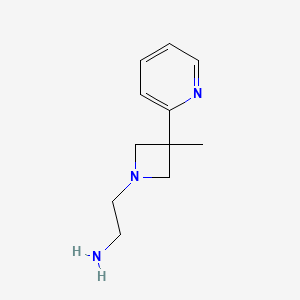

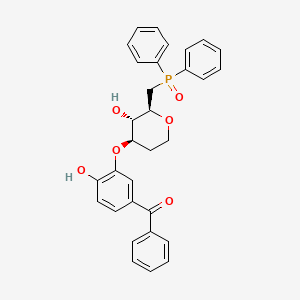
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
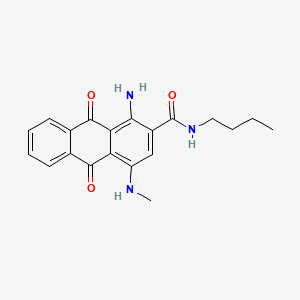
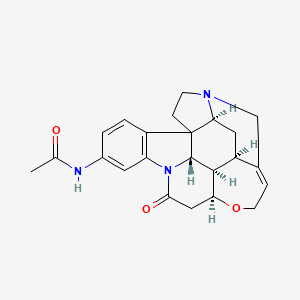
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
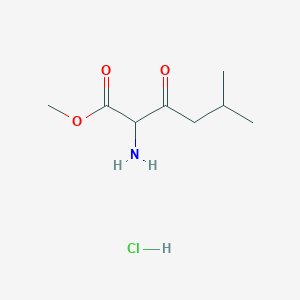
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
